4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
CAS No.:
Cat. No.: VC9052984
Molecular Formula: C13H9N5O4
Molecular Weight: 299.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9N5O4 |
|---|---|
| Molecular Weight | 299.24 g/mol |
| IUPAC Name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide |
| Standard InChI | InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19) |
| Standard InChI Key | OKNORMALFRSNRP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Introduction
Molecular Formula and Weight
Given the structure, the molecular formula would likely be C14H10N4O4. The molecular weight can be estimated based on the sum of atomic masses: approximately 294.25 g/mol.
Synthesis and Preparation
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide would typically involve a condensation reaction between 4-nitro-2,1,3-benzoxadiazol-5-amine and benzoyl chloride or a similar benzamide-forming reagent. The reaction conditions might include a base like pyridine or triethylamine to facilitate the coupling.
Applications and Research Findings
Benzoxadiazoles are often used in biological and chemical research due to their fluorescent properties and potential as probes or drugs. For example, related compounds like 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol are studied for their chemical and biological activities . Similarly, N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine demonstrates the versatility of benzoxadiazole derivatives in synthesis and application .
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume